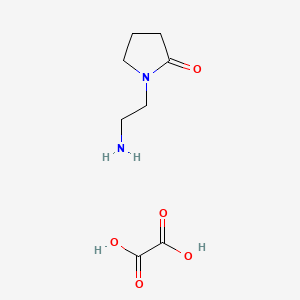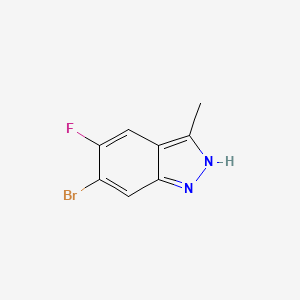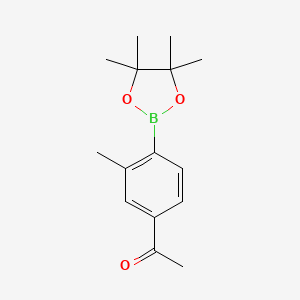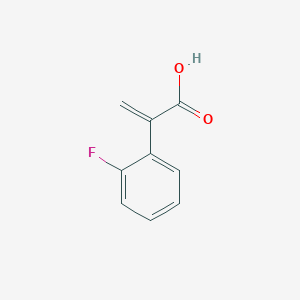![molecular formula C8H17NO B1374460 2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol CAS No. 1228748-75-1](/img/structure/B1374460.png)
2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol” is a chemical compound with the molecular formula C8H17NO . It has a molecular weight of 143.23 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol” is 1S/C8H17NO/c9-7-8(5-6-10)3-1-2-4-8/h10H,1-7,9H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . Unfortunately, other physical and chemical properties like boiling point, solubility, etc., are not available in the retrieved data.科学的研究の応用
1. Catalytic Asymmetric Synthesis
- Summary of Application: This compound has been used in the catalytic asymmetric synthesis of cyclopentyl β-amino esters. This process involves a [3+2] cycloaddition reaction of enecarbamates with electrophilic metalloenolcarbene intermediates .
- Methods of Application: The reaction involves the use of β-TBSO-substituted enoldiazoacetates with a chiral dirhodium catalyst Rh2(S-TCPTTL)4 and trans-arylvinylcarbamates . The transformation occurs with hydrogen bond association between the vinylcarbamate and the intermediate metalloenolcarbene .
- Results or Outcomes: The reaction forms chiral cyclopentyl β-amino esters in high yield with up to 98% enantiomeric excess (ee) and excellent diastereocontrol . The protected amino-esters can be converted reductively to form highly functionalized cyclopentyl β-amino acids and 3-aminocyclopentanones .
2. Thermodynamic Analysis
- Summary of Application: While not directly related to “2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol”, there is research on the thermodynamic properties of cyclopentanol and cyclopentyl acetate . These compounds are structurally similar and could potentially provide insights into the properties of “2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol”.
- Methods of Application: The research estimated the liquid heat capacities of these compounds using the Ruzicka–Domalski group contribution method .
- Results or Outcomes: The study provided estimates for the standard enthalpy of formation and standard entropy of gaseous cyclopentyl acetate .
3. Chemical Properties
- Summary of Application: The compound “2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol” has been studied for its chemical properties, including its structure, melting point, boiling point, density, molecular formula, and molecular weight .
- Methods of Application: These properties are typically determined using a variety of laboratory techniques, such as spectroscopy, chromatography, and calorimetry .
- Results or Outcomes: The specific results for these properties are not provided in the source, but this information can be useful for predicting the behavior of the compound in different conditions and for designing experiments .
3. Chemical Properties
- Summary of Application: The compound “2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol” has been studied for its chemical properties, including its structure, melting point, boiling point, density, molecular formula, and molecular weight .
- Methods of Application: These properties are typically determined using a variety of laboratory techniques, such as spectroscopy, chromatography, and calorimetry .
- Results or Outcomes: The specific results for these properties are not provided in the source, but this information can be useful for predicting the behavior of the compound in different conditions and for designing experiments .
Safety And Hazards
The safety information available indicates that the compound may cause skin irritation (H315), eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
特性
IUPAC Name |
2-[1-(aminomethyl)cyclopentyl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c9-7-8(5-6-10)3-1-2-4-8/h10H,1-7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNILSFZGMGXCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CCO)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

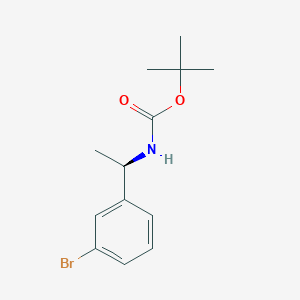
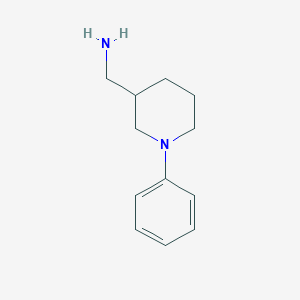
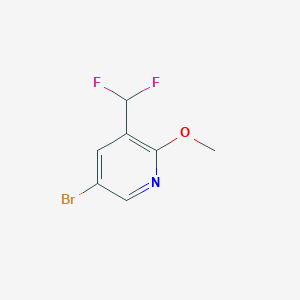
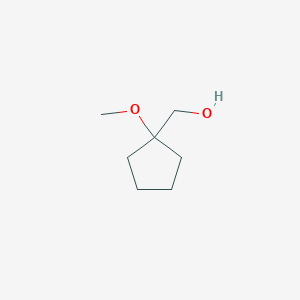
![Tert-Butyl 4-Oxo-8-Oxa-3,10-Diazabicyclo[4.3.1]Decane-10-Carboxylate](/img/structure/B1374384.png)
![tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate](/img/structure/B1374386.png)
![4-Bromo-9,9'-spirobi[fluorene]](/img/structure/B1374387.png)
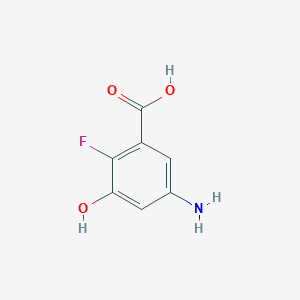
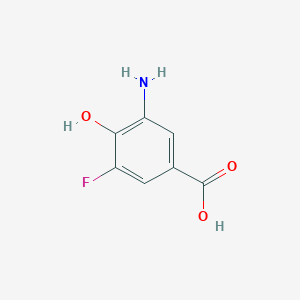
![3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine](/img/structure/B1374394.png)
